molecular formula C22H23N3O3S2 B3549030 (2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE

(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE

Cat. No.: B3549030
M. Wt: 441.6 g/mol
InChI Key: UKEVWAJCTXTIHD-AWNIVKPZSA-N
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Description

(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of aromatic rings, a thiazole group, and a sulfonamide group, making it a versatile molecule for different chemical reactions and applications.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-22(2,3)17-7-4-16(5-8-17)6-13-20(26)24-18-9-11-19(12-10-18)30(27,28)25-21-23-14-15-29-21/h4-15H,1-3H3,(H,23,25)(H,24,26)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEVWAJCTXTIHD-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the thiazole and sulfonamide intermediates, followed by their coupling with the prop-2-enamide moiety. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and aromatic rings.

    Reduction: Reduction reactions may target the double bond in the prop-2-enamide moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce saturated amides.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
  • Evaluated in drug discovery programs for various diseases.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Applied in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The thiazole and sulfonamide groups play a crucial role in these interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

  • (2E)-3-(4-METHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE
  • (2E)-3-(4-ETHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the aromatic rings. The tert-butyl group in the original compound provides steric hindrance, which can influence its reactivity and interactions.
  • Reactivity: The presence of different substituents can affect the compound’s reactivity in various chemical reactions, such as oxidation and substitution.
  • Applications: While similar compounds may share some applications, the unique structure of (2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE can offer distinct advantages in specific research and industrial contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE

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